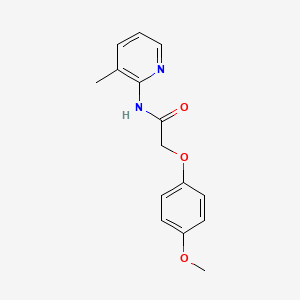![molecular formula C16H21NO4 B4894934 diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate, commonly known as DAPM, is a chemical compound that belongs to the class of malonate derivatives. It is widely used in scientific research due to its unique properties and potential applications. DAPM has gained significant attention in recent years due to its pharmacological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DAPM is not fully understood. However, it has been proposed that DAPM inhibits the activity of various enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the production of inflammatory mediators. DAPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins. DAPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, DAPM has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPM has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also relatively stable and can be stored for long periods of time. However, DAPM has some limitations as well. It is not very water-soluble, which can limit its use in some experiments. Additionally, DAPM has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of DAPM. One potential direction is to further investigate its potential therapeutic applications, especially in the field of cancer therapy. Another direction is to study its potential as a fluorescent probe for sensing various analytes. Additionally, further studies are needed to determine the optimal dosage and administration route of DAPM for therapeutic applications.
Métodos De Síntesis
DAPM can be synthesized by reacting diethyl malonate with 3,4-dimethylaniline in the presence of a base catalyst. The reaction yields the desired product, which can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DAPM has been extensively used in scientific research due to its unique properties and potential applications. It has been studied for its pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. DAPM has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. It has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, DAPM has been studied for its potential use as a fluorescent probe for sensing various analytes.
Propiedades
IUPAC Name |
diethyl 2-[(3,4-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-7-11(3)12(4)9-13/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNYEYOIPYKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(3,4-dimethylphenyl)amino]methylidene}propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

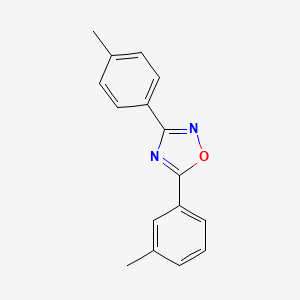
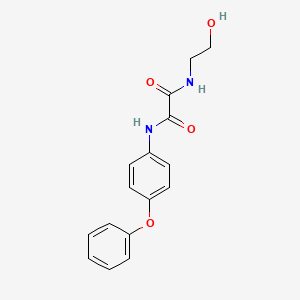
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)

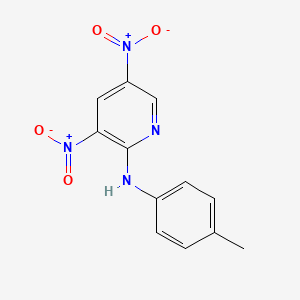
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

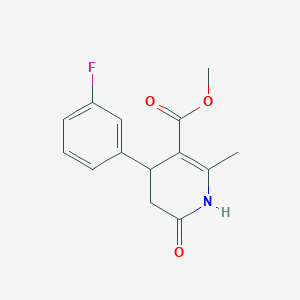
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)

